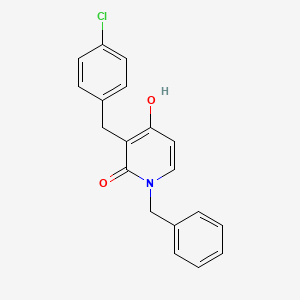

1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

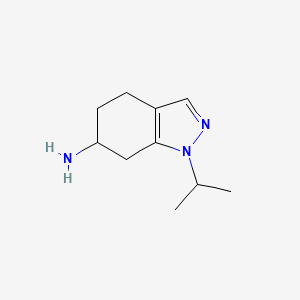

Indazole, a similar compound, is a heterocyclic aromatic organic compound. It’s also known as benzpyrazole or isoindazone . Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis Analysis

A variety of 1-benzyl-3-heterocyclic pyrazoles were rapidly assembled by a two-step N-benzylation/ Suzuki coupling sequence .Molecular Structure Analysis

The molecular structure of similar compounds involves a benzene ring and an alkyl group attached to it . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems. This includes free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis

Indazole is a crystalline colorless compound with specific odors . Similar to the benzene ring, electrophilic substitution occurs readily on indazole due to excessive π-electrons delocalization .科学的研究の応用

Alzheimer's Therapy

1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone and its derivatives have been explored for potential therapeutic applications in neurodegenerative diseases like Alzheimer's. Research shows that these molecules can sequester, redistribute, and/or remove metal ions, making them attractive as therapeutic agents. Their low toxicity, combined with antioxidant, antibacterial, and analgesic properties, enhances their potential. For instance, glycosylation and incorporation of structures mimicking amyloid imaging agents target drug action to metal-overloaded amyloid plaques in the Alzheimer's brain. Studies have demonstrated their ability to interfere with metal ion-induced amyloid peptide aggregation, highlighting their potential as lead compounds for Alzheimer's therapy (Scott et al., 2011).

Structural and Chemical Studies

The structural and chemical properties of similar compounds have been extensively studied. For instance, research on N-(2-pyridil)-salicylidene and related compounds revealed insights into tautomerism and intramolecular hydrogen bonding, crucial for understanding the chemical behavior of these compounds (Nazır et al., 2000). Additionally, studies on 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives, synthesized through a multi-component reaction, underline the environmental friendliness and high yield of these processes, further pushing the boundaries of green chemistry (Shi et al., 2008).

Iron(III) Chelation and Structural Characterization

The synthesis and EXAFS structural characterization of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, including varieties with N-aryl and N-benzyl substituents, highlight the versatility of these compounds. This research is crucial for understanding the chelation properties and potential medical applications of these complexes (Schlindwein et al., 2006).

Applications in Antimicrobial Therapy

Research into chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups decorating a triaza macrocyclic backbone has demonstrated their potential as powerful Fe(3+) chelators capable of competing with bacterial siderophores. These novel chelators have shown biostatic activity against a range of pathogenic bacteria, suggesting potential applications alongside antibiotics in combating infections (Workman et al., 2016).

将来の方向性

特性

IUPAC Name |

1-benzyl-3-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c20-16-8-6-14(7-9-16)12-17-18(22)10-11-21(19(17)23)13-15-4-2-1-3-5-15/h1-11,22H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUIXWIFCVHFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301154619 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone | |

CAS RN |

477846-41-6 |

Source

|

| Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477846-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301154619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)

![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)